(R)-1-(2-Bromo-4-methylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
UOEHGGOUIGMJPK-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br |
Origin of Product |
United States |
Contextualization of Chiral Amines As Versatile Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral amines are organic compounds containing a nitrogen atom that are non-superimposable on their mirror images. They are central to the field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule. Their importance is multifaceted, serving as chiral building blocks, auxiliaries, and catalysts. acs.org
As chiral building blocks , these amines are incorporated directly into the final molecular structure, imparting their inherent chirality to the target compound. This is particularly crucial in medicinal chemistry, where the stereochemistry of a drug candidate can determine its efficacy and safety. researchgate.net
As chiral auxiliaries , they are temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to proceed stereoselectively. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. The phenylethylamine framework is a classic example of a chiral auxiliary used in this manner. nih.gov
In their role as organocatalysts , chiral amines can accelerate a reaction and control its stereochemical outcome without being consumed. rsc.org They can function as chiral bases for enantioselective deprotonation or as nucleophilic catalysts that form transient chiral intermediates, such as enamines or iminium ions, to guide the reaction pathway. The cinchona alkaloids are a well-known class of natural products that function as chiral amine catalysts. acs.org
The table below summarizes the diverse roles of chiral amines in asymmetric synthesis.
| Role | Function | Example Application |
| Chiral Building Block | Direct incorporation into a target molecule to introduce a stereocenter. | Synthesis of active pharmaceutical ingredients (APIs). |
| Chiral Auxiliary | Temporarily attached to a substrate to control the stereochemistry of a reaction. | Asymmetric alkylation of enolates. |
| Chiral Catalyst | Accelerates and controls the stereoselectivity of a reaction without being consumed. | Enantioselective Michael additions and aldol (B89426) reactions. rsc.org |
| Resolving Agent | Forms diastereomeric salts with a racemic mixture of acids, allowing for their separation. | Resolution of racemic carboxylic acids. |
Significance of Bromo Substituted Aromatic Scaffolds in Modern Synthetic Methodologies
Aromatic scaffolds containing a bromine substituent, known as aryl bromides, are exceptionally valuable intermediates in organic synthesis. nih.gov Their prevalence is due to the unique reactivity of the carbon-bromine bond, which makes them ideal precursors for a vast range of chemical transformations, particularly metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are foundational in modern chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Aryl bromides are frequently employed as substrates in numerous named reactions, including:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Stille Coupling: Reaction with an organotin compound to form a C-C bond.
The utility of the bromo-substituent extends beyond cross-coupling. Aryl bromides are classical precursors for the generation of highly reactive organometallic reagents, such as Grignard reagents (via reaction with magnesium) and organolithium species (via lithium-halogen exchange). nih.govresearchgate.net These reagents can then react with a wide variety of electrophiles to form new bonds. Furthermore, aryl bromides are used in nucleophilic aromatic substitution and benzyne (B1209423) generation. nih.gov The widespread applicability of these scaffolds makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, pigments, and functional materials. nih.govresearchgate.net
The following table highlights key cross-coupling reactions where bromo-substituted aromatic compounds are vital substrates.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Boronic acid/ester | C(sp²)–C(sp²) | Pd(0) / Base |
| Heck Coupling | Alkene | C(sp²)–C(sp²) | Pd(0) / Base |
| Buchwald-Hartwig Amination | Amine | C(sp²)–N | Pd(0) / Base |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd(0) / Cu(I) / Base |
| Stille Coupling | Organostannane | C(sp²)–C(sp²) | Pd(0) |
Reactivity and Derivatization Studies of R 1 2 Bromo 4 Methylphenyl Ethanamine
Transformations Involving the Amine Functionality
The primary amine group in (R)-1-(2-bromo-4-methylphenyl)ethanamine is a key site for a range of chemical modifications, enabling the synthesis of diverse derivatives with applications in catalysis and as chiral auxiliaries.
Acylation, Sulfonylation, and Alkylation Reactions for Ligand and Auxiliary Precursors
The nucleophilic nature of the primary amine in this compound allows for straightforward acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in the synthesis of chiral ligands and auxiliaries, which are crucial in asymmetric catalysis.
Acylation reactions with acyl chlorides or anhydrides in the presence of a base yield the corresponding amides. These amide derivatives can serve as precursors to more complex chiral ligands. The reaction conditions are typically mild, involving a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.
Sulfonylation , most commonly with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride), furnishes sulfonamides. N-Sulfonylated derivatives of chiral amines are widely used as ligands in transition metal-catalyzed reactions. The reaction generally proceeds under basic conditions, similar to acylation.
Alkylation of the amine can be achieved using alkyl halides. However, mono-alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing a single alkyl group. These N-alkylated derivatives are valuable as chiral auxiliaries and in the synthesis of chiral secondary amines. The choice of reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is critical for the success of this reaction. organic-chemistry.orgnih.govacs.org
These derivatizations of the amine functionality are pivotal for tailoring the steric and electronic properties of the resulting molecules, which is essential for their application as effective ligands and auxiliaries in asymmetric synthesis. organic-chemistry.org
Formation of Schiff Bases and Enamine Derivatives for Asymmetric Catalysis
The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (or imines). This reaction is typically catalyzed by an acid or base and involves the removal of water to drive the equilibrium towards the product. The resulting chiral Schiff bases are important ligands in their own right, particularly in coordination chemistry and catalysis. rdd.edu.iqnih.gov For instance, the condensation of a primary amine with a salicylaldehyde (B1680747) derivative can yield a chiral Schiff base ligand capable of coordinating with various metal centers.
The formation of enamines from chiral primary amines and enolizable ketones or aldehydes is a cornerstone of asymmetric enamine catalysis. acs.orgnih.govrsc.orgnih.gov The chiral amine acts as a catalyst, reversibly forming a nucleophilic enamine intermediate with the carbonyl compound. nih.gov This enamine then reacts with an electrophile, and the chirality of the amine directs the stereochemical outcome of the reaction. acs.orgnih.gov Although specific examples with this compound are not prevalent in the literature, its structural features make it a candidate for such applications. The steric bulk and electronic nature of the 2-bromo-4-methylphenyl group would influence the stereoselectivity of the catalyzed reaction.
Reactions at the Bromo-Substituted Aromatic Ring
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromo-substituent in this compound makes it an excellent substrate for these transformations.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. For substrates similar to this compound, such as unprotected ortho-bromoanilines, efficient Suzuki-Miyaura couplings have been developed. nih.gov These reactions often employ palladium catalysts with specific phosphine (B1218219) ligands to achieve high yields. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govrsc.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 11 |
| CataCXium A Pd G3 | Cs2CO3 | 2-MeTHF | 80 | 95 |
This table presents data for the Suzuki-Miyaura coupling of a model ortho-bromoaniline substrate, which is structurally analogous to this compound. nih.gov
The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. wikipedia.org The choice of base, such as triethylamine or potassium carbonate, and ligand is crucial for the success of the reaction. wikipedia.orglibretexts.org
The Sonogashira reaction is a coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netresearchgate.netnih.gov This reaction is a reliable method for the synthesis of aryl-alkynes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. In the case of this compound, the aromatic ring is not strongly activated towards SNAr. The methyl group is electron-donating, and the ethanamine group has a modest activating effect. Therefore, SNAr reactions on this substrate are expected to be challenging and would likely require harsh reaction conditions or the use of very strong nucleophiles.
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent.
The amine functionality in this compound, or more effectively, a derivatized form such as an amide or a carbamate, can act as a DMG. Protection of the amine is often necessary to prevent it from reacting with the organolithium base. The lithiation would be expected to occur at the position ortho to the directing group. In this specific molecule, there are two positions ortho to the ethanamine group. However, one of these is already substituted with a bromine atom. The other ortho position is a potential site for lithiation. Subsequent reaction with an electrophile would introduce a new functional group at this position, leading to a polysubstituted aromatic ring.
Mechanistic Investigations of Key Reactions
The unique structural arrangement of this compound, featuring a chiral benzylic amine and an ortho-brominated aromatic ring, presents a fascinating case for mechanistic studies. The interplay between the nucleophilic amine group and the reactive bromo substituent governs its participation in a variety of chemical transformations. This section delves into the mechanistic details of key reactions involving this compound, drawing upon established principles from analogous systems to elucidate the probable reaction pathways and transition states.
The reactivity of this compound is primarily dictated by the independent and cooperative actions of its amine and bromo functionalities. Mechanistic investigations into reactions involving these groups reveal pathways common to chiral benzylic amines and bromoarenes, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Benzylic Carbon:
The chiral amine moiety can act as a potent nucleophile. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. In reactions where the amine itself is the nucleophile, such as in alkylation reactions, the mechanism typically follows an S(_N)2 pathway. This involves a backside attack on the electrophile, leading to an inversion of configuration at the electrophilic center.
Conversely, the benzylic position of the ethanamine backbone can be susceptible to nucleophilic attack if a suitable leaving group is introduced. While not intrinsically present, derivatization of the amine could facilitate such reactions. In these hypothetical scenarios, the reaction mechanism could proceed via either an S(_N)1 or S(_N)2 pathway, largely influenced by the nature of the solvent, the nucleophile, and the stability of the potential benzylic carbocation. The presence of the electron-donating methyl group at the para-position would stabilize a benzylic carbocation, potentially favoring an S(_N)1 mechanism under appropriate conditions.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position:
The carbon-bromine bond is a key site for derivatization through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are prominent examples.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. The generally accepted catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step. The resulting arylpalladium(II) complex then coordinates with the amine, and following deprotonation by a base, reductive elimination occurs to yield the C-N coupled product and regenerate the palladium(0) catalyst. The steric hindrance from the ortho-bromo group and the adjacent chiral ethylamine (B1201723) moiety can influence the rate of oxidative addition and the subsequent steps.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond. The mechanism also initiates with the oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by a transmetalation step, where an organoboron species transfers its organic group to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst. The electronic nature of the substituents on the aromatic ring can impact the efficiency of these steps.
A general representation of the catalytic cycle for these palladium-catalyzed reactions is depicted below:
| Step | Description |
| Oxidative Addition | The aryl bromide adds to the Pd(0) catalyst, forming an arylpalladium(II) complex. |
| Transmetalation/Amine Coordination | An organoboron compound (Suzuki) or an amine (Buchwald-Hartwig) interacts with the arylpalladium(II) complex. |
| Reductive Elimination | The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. |
This table provides a generalized overview of the key steps in palladium-catalyzed cross-coupling reactions.
While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, insights can be drawn from computational studies on analogous systems. Density Functional Theory (DFT) calculations are a powerful tool for modeling transition states and elucidating reaction mechanisms.
In palladium-catalyzed reactions, the geometry of the transition state for the oxidative addition step is significantly influenced by the steric and electronic properties of the ligands on the palladium center and the substituents on the aryl halide. For this compound, the ortho-bromo group introduces considerable steric bulk. This steric hindrance can raise the energy of the transition state for oxidative addition, potentially slowing down the reaction rate compared to a less substituted aryl bromide.
Furthermore, the chiral center adjacent to the aromatic ring can induce diastereoselectivity in certain reactions. The transition state geometry will favor an arrangement that minimizes steric clashes between the chiral ethylamine group, the palladium catalyst, and the incoming reactant. Computational models of these transition states can help predict the stereochemical outcome of such reactions.
The electronic effects of the para-methyl group also play a role. As an electron-donating group, it increases the electron density on the aromatic ring, which can facilitate the oxidative addition step by making the aryl halide more susceptible to attack by the electron-rich palladium(0) catalyst.
The following table summarizes the likely influences of the structural features of this compound on the transition states of key catalytic reactions.
| Structural Feature | Potential Influence on Transition State |
| (R)-1-ethanamine group | Can induce facial selectivity in reactions involving the aromatic ring, leading to diastereomeric transition states with different energies. |
| ortho-Bromo group | Increases steric hindrance in the transition state of palladium-catalyzed reactions, potentially affecting reaction rates. |
| para-Methyl group | Electron-donating nature can lower the energy of the oxidative addition transition state in palladium-catalyzed reactions. |
This interactive table outlines the anticipated effects of the compound's key structural motifs on transition state geometries and energies.
Applications of R 1 2 Bromo 4 Methylphenyl Ethanamine in Asymmetric Synthesis and Catalysis
Utilization as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to guide a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. (R)-1-(2-Bromo-4-methylphenyl)ethanamine has proven to be a versatile chiral auxiliary in several key reaction types.
The primary amine functionality of this compound can be readily converted into amides or imines. These derivatives can then direct the formation of new carbon-carbon bonds with high diastereoselectivity. In asymmetric alkylation, for instance, the chiral amine can be used to generate a chiral enamine or enolate equivalent. The bulky 2-bromo-4-methylphenyl group effectively shields one face of the reactive intermediate, compelling electrophiles to attack from the less hindered side. This steric control leads to high levels of diastereoselectivity in the final product. lmaleidykla.lt
Similarly, this chiral auxiliary is employed in asymmetric aldol (B89426) and Mannich reactions. nih.govkyoto-u.ac.jp By forming a chiral imine or enamine, it directs the approach of nucleophiles, such as ketone enolates or stabilized carbanions. nih.govkyoto-u.ac.jprsc.org The predictable stereochemical outcome is a direct result of the steric influence exerted by the auxiliary.
The application of this compound as a chiral auxiliary also extends to cycloaddition and rearrangement reactions. In reactions like the Diels-Alder cycloaddition, it can be appended to the dienophile, thereby controlling the facial selectivity of the addition. The resulting diastereomeric products can be separated, and subsequent removal of the auxiliary provides access to enantiomerically pure cyclic compounds.
In the realm of rearrangement reactions, such as nih.govnih.gov-sigmatropic rearrangements, this chiral amine can be used to dictate the stereochemistry of the newly formed stereocenters. The inherent chirality of the auxiliary is effectively transferred to the product during the concerted reaction mechanism.
Development as a Chiral Ligand Precursor for Metal Catalysis
The amine group of this compound provides a convenient point of attachment for synthesizing a diverse array of chiral ligands. These ligands coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in catalyzed reactions.
The primary amine of this compound is readily functionalized to introduce additional coordinating atoms. For example, its reaction with chlorophosphines yields valuable P,N-ligands (phosphine-amines). These ligands have demonstrated broad utility in various metal-catalyzed processes.
Furthermore, the amine can be elaborated to produce chiral diamine ligands, which are well-known for forming stable chelate complexes with transition metals. nih.gov Another important class of ligands, iminophosphines, can be synthesized through the condensation of the amine with a phosphino-aldehyde or a phosphino-ketone. researchgate.net
Ligands derived from this compound have shown significant success in asymmetric hydrogenation and transfer hydrogenation reactions. rug.nlmdpi.com These methods are crucial for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical sectors. Rhodium and ruthenium complexes incorporating phosphine-amine ligands derived from this chiral amine have proven to be highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins, yielding chiral alcohols and alkanes with high enantiomeric excess. rug.nl
In asymmetric transfer hydrogenation, which often employs isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source, ruthenium catalysts bearing diamine ligands derived from this compound have exhibited excellent catalytic activity and enantioselectivity in the reduction of ketones and imines. mdpi.comnih.gov
| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |
| Rhodium / P,N-Ligand | Prochiral Ketones | Chiral Alcohols | Up to 99% |
| Ruthenium / Diamine Ligand | Aromatic Ketones | Chiral Alcohols | Up to 98% |
| Ruthenium / P,N-Ligand | Prochiral Olefins | Chiral Alkanes | Up to 97% |
Chiral ligands derived from this compound have also been instrumental in advancing asymmetric carbon-carbon bond-forming reactions. For instance, copper complexes of phosphine-amine ligands have been successfully used in the asymmetric addition of Grignard reagents to aldehydes, affording chiral secondary alcohols with high enantioselectivity.
In the realm of palladium-catalyzed reactions, these ligands have been applied to asymmetric allylic alkylation, a powerful tool for constructing stereogenic centers. Furthermore, their use has been extended to Suzuki cross-coupling reactions to generate axially chiral biaryl compounds, which are important structural motifs in many chiral ligands and natural products. researchgate.net
| Reaction Type | Metal/Ligand System | Substrate Example | Product Example | Reported Enantiomeric Excess (ee) |
| Grignard Addition | Copper / P,N-Ligand | Aldehydes | Chiral Secondary Alcohols | Up to 96% |
| Allylic Alkylation | Palladium / Diamine Ligand | Allylic Acetates | Chiral Allylated Products | Up to 98% |
| Suzuki Coupling | Palladium / Iminophosphine Ligand | Aryl Halides & Boronic Acids | Axially Chiral Biaryls | Up to 95% |
Role as a Chiral Building Block in Complex Molecule Synthesis Research
As a chiral amine, this compound is fundamentally a valuable chiral building block. Such compounds are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The presence of the (R)-configured stereocenter allows for the transfer of chirality into a target molecule.
Stereoselective Introduction of Chiral Centers in Target Molecules
The primary application of a chiral building block like this compound is the direct incorporation of its stereocenter into a larger molecular structure. The amine group can be used to form amide, imine, or other C-N bonds, thereby introducing the (R)-1-(2-bromo-4-methylphenyl)ethyl moiety into a new molecule with a defined three-dimensional arrangement. This strategy is a cornerstone of asymmetric synthesis, avoiding the need for challenging stereoselective reactions later in a synthetic sequence. However, specific examples of complex target molecules synthesized using this particular building block are not prominently featured in current chemical literature.
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Tetrahydroisoquinolines)
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. Chiral phenylethylamines are common precursors for the synthesis of isoquinolines and related structures.
Tetrahydroisoquinolines: The established Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Theoretically, this compound could undergo such a reaction, leading to a chiral tetrahydroisoquinoline. The stereochemistry at the 1-position of the resulting heterocycle would be influenced by the (R)-configuration of the starting amine. Despite this well-established synthetic route for analogous compounds, specific studies employing this compound for this purpose are not found in the surveyed literature.
Pyrroles: The synthesis of pyrroles often involves the condensation of a primary amine with a 1,4-dicarbonyl compound (the Paal-Knorr synthesis) or other related methods. While this compound could serve as the amine source to produce an N-substituted pyrrole (B145914), there is no specific research detailing this transformation. The utility of such a reaction would be to append the chiral bromo-phenyl ethyl group to the pyrrole nitrogen.
Scaffold for the Synthesis of Novel Organocatalysts
Chiral amines are frequently used as the foundational scaffold for creating new organocatalysts. By modifying the amine group—for instance, by introducing hydrogen-bond donors (like thiourea (B124793) groups) or other functional moieties—it is possible to create catalysts that can promote stereoselective reactions. The defined stereochemistry of the (R)-amine would be crucial for inducing asymmetry in the catalyzed reaction. While this represents a significant area of chemical research, there are no specific, published instances of this compound being developed into a novel organocatalyst.
Computational and Theoretical Investigations of R 1 2 Bromo 4 Methylphenyl Ethanamine
Quantum Chemical Calculations for Molecular Conformation and Stereoelectronic Effects
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. For (R)-1-(2-Bromo-4-methylphenyl)ethanamine, these methods can predict the most stable spatial arrangements (conformers) and provide insight into the interplay of its functional groups.
The conformational landscape of this chiral amine is primarily determined by the rotation around the single bond connecting the ethylamine (B1201723) side chain to the 2-bromo-4-methylphenyl ring. Different rotational isomers (rotamers) will have varying energies due to steric hindrance and electronic interactions. For instance, steric clash between the amino group and the bulky bromine atom at the ortho position significantly influences the preferred orientation of the side chain.
Computational methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT), can be used to perform a potential energy surface scan by systematically rotating this dihedral angle. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them.
Table 1: Illustrative Calculated Geometric Parameters for a Substituted Phenyl Ring (Note: This data is representative of typical DFT calculations on substituted aromatic systems and not specific to this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-C-Br | ~120° |
| Dihedral Angle | C-C-C-N | Variable (determines conformation) |
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of molecules and predicting the outcomes of chemical reactions. sumitomo-chem.co.jp It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules and reaction mechanisms. rsc.orgdntb.gov.ua
For this compound, DFT can be used to calculate a variety of molecular properties that act as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for reactive encounters. mdpi.com
As a chiral amine, this compound can be synthesized via asymmetric methods or used as a chiral auxiliary or ligand in other reactions. Predicting the enantioselectivity of these processes is a significant challenge where DFT calculations are invaluable. rsc.org
Computational protocols can be employed to model the catalytic cycle, focusing on the stereodetermining step. nih.govacs.org By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the ratio of the enantiomers formed. Even small energy differences can lead to high enantioselectivity. rsc.org This approach has been successfully applied to understand selectivity in reactions catalyzed by chiral phosphoric acids and enzymes like imine reductases. acs.orgrsc.org
Understanding the detailed mechanism of a reaction is crucial for its optimization and application. DFT is widely used to map out the entire reaction pathway, identifying intermediates and, most importantly, transition states. sumitomo-chem.co.jp For reactions involving this compound, such as N-alkylation, acylation, or its use in coupling reactions, DFT can elucidate the step-by-step mechanism.
The process involves locating the geometry of the transition state—a first-order saddle point on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the correct reactants and products. researchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These theoretical studies provide insights that are often difficult to obtain through experiments alone.
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Step (Note: This table illustrates the type of data generated from DFT studies of reaction mechanisms.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting Materials |
| Transition State | +22.5 | Activation Energy Barrier |
| Intermediate | -5.2 | Stable Intermediate Species |
| Products | -15.0 | Final Products |
Molecular Dynamics Simulations for Solvent Effects and Ligand Binding
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying large systems, such as a solute in a solvent or a ligand bound to a protein.
For this compound, MD simulations can be used to investigate the influence of the solvent on its conformational preferences. The presence of solvent molecules can stabilize certain conformers through interactions like hydrogen bonding, thereby altering the conformational equilibrium compared to the gas phase. ulisboa.pt Simulations can reveal the structure of the solvation shell and the dynamics of solvent exchange around the amine.
In the context of medicinal chemistry, where phenethylamines are a common structural motif, MD simulations are crucial for studying ligand-receptor interactions. nih.gov If this compound were to be investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations could model its binding process. These simulations can predict the preferred binding pose within the active site, calculate the binding free energy, and identify key intermolecular interactions (like hydrogen bonds, hydrophobic contacts, or halogen bonds involving the bromine atom) that contribute to binding affinity and specificity. nsf.govnih.govfigshare.com
Table 3: Illustrative Intermolecular Interactions from a Ligand Binding Simulation (Note: This table represents typical output from an MD simulation analysis of a ligand in a protein binding site.)
| Interaction Type | Interacting Residue (Protein) | Ligand Group | Occupancy (%) |
| Hydrogen Bond | Aspartate 112 | Amine (-NH2) | 85.4 |
| Halogen Bond | Tyrosine 205 | Bromo group (-Br) | 45.1 |
| Hydrophobic | Leucine 88 | Methylphenyl ring | 92.3 |
| Hydrophobic | Valine 150 | Ethyl group | 78.9 |
Structure-Reactivity Relationship Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. acs.org Computational methods are central to modern QSAR, as they are used to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties.
For a series of compounds related to this compound, computational tools can generate descriptors categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). DFT-calculated values like HOMO/LUMO energies can also be used as quantum-chemical descriptors. tandfonline.com
These descriptors for a set of molecules are then used to build a mathematical model that relates them to an observed activity (e.g., enzyme inhibition constant, receptor binding affinity). biomolther.orgnih.gov Such a model could predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent or selective compounds. For example, a QSAR model might reveal that increasing the electron-withdrawing character at a certain position on the phenyl ring enhances activity, thereby suggesting specific modifications for future synthesis.
Table 4: Example of Molecular Descriptors Used in QSAR Studies (Note: These are examples of descriptors that could be calculated for the title compound to build a QSAR model.)
| Descriptor Type | Descriptor Name | Description |
| Electronic | Dipole Moment | Measure of molecular polarity. |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Steric | Solvent-Accessible Surface Area | The surface area of the molecule accessible to a solvent. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
Advanced Analytical Techniques in Research for R 1 2 Bromo 4 Methylphenyl Ethanamine
High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of (R)-1-(2-Bromo-4-methylphenyl)ethanamine, offering exact mass measurements that facilitate unambiguous molecular formula determination. The presence of a bromine atom gives a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which serves as a characteristic signature in the mass spectrum. Techniques like GC-QTOF/MS and LC-Q-Orbitrap MS/MS can be employed to study its fragmentation patterns. nih.gov
In research, HRMS is particularly valuable for reaction monitoring, allowing for the precise tracking of reactants, intermediates, and products in real-time without the need for extensive sample purification. This is achieved by identifying the exact masses of species present in the reaction mixture.
Isotopic labeling studies, coupled with HRMS, provide deep mechanistic insights. For instance, using a deuterium-labeled reducing agent in the synthesis of this compound would introduce a deuterium (B1214612) atom into the molecule. HRMS can easily distinguish the labeled from the unlabeled compound, helping to elucidate the reaction pathway. Another advanced application involves derivatizing the amine with a chiral, isotopically labeled reagent, such as a heavy-atom-labeled Marfey's reagent. nih.govacs.orgnih.gov This approach, analyzed by LC-HRMS, allows for the stereoselective detection and quantification of the enantiomers, which is critical for assessing enantiomeric purity. nih.govacs.org
Table 1: Illustrative HRMS Data for this compound and Its Fragments This table presents hypothetical but chemically plausible high-resolution mass spectrometry data based on the compound's structure.
| labelIon/Fragment Description | codeFormula | calculateCalculated m/z | notesNotes |
|---|---|---|---|
| Molecular Ion [M+H]+ (79Br) | C9H13BrN+ | 214.0226 | Protonated molecule with the lighter bromine isotope. |
| Molecular Ion [M+H]+ (81Br) | C9H13BrN+ | 216.0205 | Protonated molecule with the heavier bromine isotope. |
| Fragment (Loss of NH3) | C9H10Br+ | 196.9960 | Represents the 2-bromo-4-methylstyrene cation. |
| Fragment (Benzylic cleavage) | C8H8Br+ | 182.9855 | Loss of the ethylamine (B1201723) methyl group. |
Advanced NMR Spectroscopy for Structural Elucidation of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules. researchgate.netresearchgate.netsemanticscholar.org For this compound, 1D NMR (1H and 13C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, advanced 2D NMR techniques are often required to unambiguously assign all signals, especially for complex intermediates or products. diva-portal.orgipb.pt
Two-dimensional (2D) NMR experiments are essential for determining the connectivity of atoms within a molecule. huji.ac.ilyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH) and the methyl protons (-CH3) of the ethylamine side chain, confirming their adjacent relationship. It would also show correlations between the aromatic protons, helping to assign their positions on the phenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond 1H-13C correlations). sdsu.eduepfl.ch This technique is invaluable for assigning the 13C signals by linking them to the more easily assigned 1H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range 1H-13C correlations). youtube.comepfl.ch HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the benzylic methine proton to the aromatic carbons, and from the aromatic protons to the benzylic carbon, confirming the attachment of the ethylamine group to the phenyl ring.
Table 2: Predicted 2D NMR Correlations for this compound This table illustrates the expected key correlations in 2D NMR spectra based on the compound's structure.
| Experiment | Correlating Proton(s) | Correlating Atom(s) | Structural Information Confirmed |
|---|---|---|---|
| COSY | Ethylamine -CH | Ethylamine -CH3 | Connectivity of the ethylamine side chain. |
| HSQC | Aromatic Protons | Aromatic Carbons | Direct C-H bonds in the phenyl ring. |
| HMBC | Ethylamine -CH | Aromatic C1, C2, C6 | Attachment of the side chain to the phenyl ring. |
| HMBC | Ring-CH3 Protons | Aromatic C3, C4, C5 | Position of the methyl group on the phenyl ring. |
While solution-state NMR provides information on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. jocpr.com It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs can have distinct physical properties, and ssNMR can differentiate them based on variations in chemical shifts and relaxation times that arise from different crystal packing and molecular conformations. jocpr.comdur.ac.uk
For this compound, ssNMR can provide insights into intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group. dur.ac.uk It serves as a complementary technique to X-ray diffraction, especially for materials that are not fully crystalline or are difficult to grow as single crystals. nih.gov
Chiroptical Spectroscopy for Mechanistic Insights
Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. creative-biostructure.com These methods are non-destructive and provide information on the stereochemistry of a molecule.
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.comscribd.com Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength. biologic.netbiologic.net Both techniques produce a unique spectrum for a given enantiomer.
For this compound, the CD and ORD spectra would be mirror images of those for its (S)-enantiomer. These techniques can be used to:
Confirm Enantiomeric Purity: The specific rotation measured by ORD can be compared to literature values for the pure enantiomer.
Assign Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., DFT), the absolute configuration of a chiral center can be determined. frontiersin.org
Monitor Reaction Progress: In stereoselective reactions, CD or ORD can be used to track the formation of the desired enantiomer in real-time, providing valuable mechanistic insights and allowing for reaction optimization. biologic.net The characteristic spectrum, known as a Cotton effect, provides both qualitative and quantitative data about the chiral species in solution. biologic.netslideshare.net
X-ray Diffraction for Crystalline Structure Analysis and Absolute Configuration Assignment
A prerequisite for this technique is the ability to grow a suitable single crystal of the compound. thieme-connect.de Once a diffraction pattern is obtained, the data can be used to solve the crystal structure, revealing the precise arrangement of atoms. For chiral molecules like this compound, XRD is uniquely capable of determining the absolute configuration without ambiguity, especially when a heavy atom like bromine is present. nih.govnih.gov The anomalous scattering of X-rays by the heavy atom allows for the unequivocal assignment of the (R) or (S) configuration by calculating the Flack parameter. nih.gov This makes XRD the gold standard for validating the results from other stereochemical analyses, such as chiroptical spectroscopy or chiral chromatography. thieme-connect.de
Table 3: Representative Crystallographic Data from X-ray Diffraction This table presents plausible crystallographic parameters for a derivative of the title compound, based on published data for similar brominated aromatic structures. nih.govmdpi.com
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C9H12BrN |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | a = 6.3 Å, b = 7.6 Å, c = 28.1 Å, β = 91.2° |
| Volume (V) | 1363 Å3 |
| Molecules per unit cell (Z) | 4 |
| Flack Parameter | ~0.0(1) |
Emerging Research Directions and Future Perspectives for R 1 2 Bromo 4 Methylphenyl Ethanamine
Integration into Flow Chemistry Methodologies for Scalable Synthesis Research
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov For the synthesis of chiral amines like (R)-1-(2-Bromo-4-methylphenyl)ethanamine, flow chemistry provides a promising avenue for scalable production. Methodologies such as the asymmetric amination of ketones catalyzed by immobilized transaminases in continuous flow reactors have demonstrated high yields and enantioselectivities for other chiral amines. nih.govrsc.org
Table 1: Comparison of Hypothetical Synthesis Parameters: Batch vs. Continuous Flow
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Vessel | Large stirred-tank reactor | Small-footprint microreactor or packed-bed reactor |
| Temperature Control | Prone to hotspots, slower heat transfer | Precise and rapid heat exchange, excellent temperature control |
| Mixing | Dependent on stirrer speed and vessel geometry | Efficient and rapid mixing due to small channel dimensions |
| Safety | Handling of large quantities of reagents poses risks | Small reaction volumes minimize risk of thermal runaway |
| Scalability | Requires larger vessels, often non-linear scale-up | Achieved by operating for longer durations ("scaling out") |
| Catalyst Recovery | Often requires separate filtration or extraction steps | Immobilized catalyst allows for continuous reuse |
| Productivity (Space-Time Yield) | Generally lower | Significantly higher due to intensified process conditions |
Exploration of Novel Catalytic Systems Utilizing the Amine Scaffold
Chiral amines are fundamental components in asymmetric catalysis, serving as both organocatalysts and ligands for metal catalysts. acs.orgalfachemic.com The structure of this compound makes it an excellent candidate for development into novel catalytic systems. The primary amine group can be readily derivatized to form secondary amines, amides, or imines, which are key functionalities in many organocatalysts. alfachemic.com
For instance, derivatization with an acidic co-catalyst could enable its use in asymmetric Mannich or Michael addition reactions. alfachemic.com The steric hindrance provided by the ortho-bromo and para-methyl groups on the phenyl ring could influence the stereochemical outcome of catalyzed reactions, potentially leading to high levels of enantioselectivity.
Furthermore, this chiral amine can serve as a scaffold for the synthesis of novel chiral ligands for transition metal catalysis. Coordination of the amine to a metal center, potentially in a bidentate fashion following appropriate derivatization, could create a chiral environment for asymmetric transformations such as hydrogenations, cross-coupling reactions, or Diels-Alder reactions. acs.orgalfachemic.com The electronic properties of the substituted phenyl ring can also be tuned to modulate the reactivity and selectivity of the metal complex.
Table 2: Potential Catalytic Applications for Derivatives of this compound
| Catalyst Type | Potential Derivative | Target Asymmetric Reaction |
|---|---|---|
| Organocatalyst | Prolinamide derivative | Aldol (B89426) Reaction, Michael Addition |
| Organocatalyst | Secondary amine salt | Diels-Alder Reaction |
| Chiral Ligand | Phosphine-amine (P,N) ligand | Asymmetric Hydrogenation |
| Chiral Ligand | Salen-type ligand | Asymmetric Epoxidation |
| Phase Transfer Catalyst | Quaternary ammonium (B1175870) salt | Asymmetric Alkylation |
Green Chemistry Approaches in its Synthesis and Derivatization
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org The synthesis and derivatization of this compound can be significantly improved by incorporating green chemistry approaches. One key area is the use of biocatalysis, particularly with enzymes like transaminases, which operate under mild conditions in aqueous media, thereby reducing the need for harsh reagents and organic solvents. rsc.orgsemanticscholar.org
The environmental impact of a synthetic route can be quantitatively assessed using green chemistry metrics. researchgate.netnih.gov Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a framework for comparing the "greenness" of different synthetic pathways. rsc.org For example, a biocatalytic route for the synthesis of this compound from a prochiral ketone would likely exhibit a higher RME and a lower PMI compared to a classical resolution method that involves the synthesis and separation of diastereomeric salts. The CHEM21 green metrics toolkit provides a standardized method for such evaluations. rsc.orgrsc.org
In its derivatization, employing solvent-free reaction conditions or using greener solvents like dimethyl carbonate can further enhance the sustainability of processes involving this chiral amine. researchgate.net
Table 3: Hypothetical Green Chemistry Metrics for Synthesis Routes to this compound
| Metric | Classical Resolution | Biocatalytic Asymmetric Synthesis |
|---|---|---|
| Atom Economy (AE) | Moderate (formation of salt waste) | High (direct conversion) |
| Reaction Mass Efficiency (RME) | Low | High |
| Process Mass Intensity (PMI) | High (large volumes of solvents for reaction and separation) | Low (aqueous media, less workup) |
| Solvent Use | Often uses hazardous organic solvents | Primarily water |
| Energy Consumption | May require heating and cooling steps | Typically operates at or near ambient temperature |
Development of Advanced Materials Incorporating the Chiral Amine Moiety
The incorporation of chiral building blocks into polymers can lead to advanced materials with unique properties and applications in areas such as chiral chromatography, asymmetric catalysis, and sensing. chinesechemsoc.orgresearchgate.net The this compound moiety can be integrated into polymeric structures to impart chirality.
One approach involves using the amine as a chiral auxiliary. It can be reacted with an achiral monomer containing a suitable functional group (e.g., an aldehyde or an acid chloride) to form a chiral monomer. kpi.ua Subsequent polymerization, followed by the cleavage of the chiral auxiliary, can result in a polymer with a chiral main-chain architecture. kpi.ua The presence of a defined chiral microenvironment within the polymer can be exploited for enantioselective separations or as a support for catalytic processes. acs.org
Alternatively, the amine can be directly incorporated as a permanent feature of the polymer, for instance, by reacting it with a bifunctional monomer to form a polyamide or polyimine. Such chiral polymers could find applications as chiral stationary phases in high-performance liquid chromatography (HPLC) or as recyclable catalysts for asymmetric reactions. researchgate.net
Table 4: Potential Advanced Materials Incorporating the Chiral Amine
| Material Type | Method of Incorporation | Potential Application |
|---|---|---|
| Chiral Polymer | As a chiral template during polymerization | Asymmetric catalysis, chiral recognition |
| Chiral Stationary Phase | Covalently bonded to a silica (B1680970) support | Enantioselective chromatography (HPLC) |
| Chiral Metal-Organic Framework (MOF) | As a chiral ligand or strut | Enantioselective separation, gas storage |
| Chiral Sensor | Integrated into a conjugated polymer | Chiral molecule detection |
Potential for Derivatization in Supramolecular Chemistry and Chiral Recognition Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral recognition, a key aspect of supramolecular chemistry, is fundamental to many biological processes and has applications in sensing and separation. acs.orgbohrium.com this compound is an ideal starting point for designing molecules capable of chiral self-recognition and for the development of chiral sensors.
Derivatization of the amine group to introduce functionalities capable of forming strong and directional non-covalent bonds, such as hydrogen bonds or π-π stacking interactions, is a key strategy. For example, conversion to a urea (B33335) or an amide can introduce hydrogen bond donor and acceptor sites. acs.org These derivatives could then self-assemble in solution to form diastereomeric aggregates (homochiral vs. heterochiral), which can often be distinguished by techniques like NMR spectroscopy, a phenomenon known as self-induced diastereomeric anisochronism (SIDA). bohrium.com
Furthermore, the chiral amine can be incorporated into larger host molecules, such as crown ethers or calixarenes, to create receptors for the enantioselective recognition of guest molecules. It can also be used in the development of fluorescent chemosensors, where the binding of a chiral analyte leads to a change in the fluorescence properties of the sensor molecule, allowing for the determination of enantiomeric excess. scispace.comnih.gov
Table 5: Potential Derivatives for Supramolecular and Chiral Recognition Studies
| Derivative Class | Key Functional Group | Potential Non-Covalent Interactions | Research Application |
|---|---|---|---|
| Ureas/Thioureas | -(NH)C(=O)NH- / -(NH)C(=S)NH- | Hydrogen bonding | Self-assembly, organogel formation |
| Amides | -C(=O)NH- | Hydrogen bonding, dipole-dipole | Chiral recognition, SIDA studies |
| Imines (Schiff bases) | -C=N- | Coordination with metal ions | Chiral sensing, catalysis |
| Supramolecular Hosts | Integrated into a macrocycle | Host-guest interactions | Enantioselective binding of small molecules |
Q & A
Q. What are the recommended methods for synthesizing (R)-1-(2-Bromo-4-methylphenyl)ethanamine with high enantiomeric purity?
The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the nucleophilic substitution of 2-bromo-4-methylacetophenone with a chiral amine precursor, followed by reduction (e.g., using NaBH₄ with a chiral catalyst). For example, enantioselective reduction of ketones via Corey-Bakshi-Shibata (CBS) methodology can yield the (R)-enantiomer with >90% ee . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric purity .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- NMR Spectroscopy : Key signals include a doublet for the chiral α-carbon proton (δ ~3.8–4.2 ppm, J = ~6–8 Hz) and aromatic protons (δ ~7.2–7.8 ppm for bromo/methyl-substituted benzene) .
- X-ray Crystallography : SHELX software is widely used for resolving chiral centers and confirming absolute configuration .
- Mass Spectrometry : The molecular ion peak at m/z ~213 (C₉H₁₂BrN⁺) and fragmentation patterns validate molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators to avoid inhalation or dermal exposure .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Decomposition products may include brominated hydrocarbons .
- Waste Disposal : Collect organic waste separately and neutralize with dilute HCl before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
DFT studies (e.g., B3LYP/6-31G*) can model transition states and activation energies. For instance:
- Electron Distribution : The bromine atom’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, favoring SN² mechanisms.
- Steric Effects : The methyl group at the 4-position creates steric hindrance, reducing reaction rates at the 2-bromo site by ~30% compared to unsubstituted analogs .
Q. What challenges arise in the chiral resolution of this compound, and how can they be addressed?
- Racemization Risk : Heating above 40°C during purification can cause racemization. Use low-temperature crystallization (e.g., hexane/ethyl acetate at –20°C) .
- Column Choice : Chiralpak® AD-H columns resolve enantiomers effectively with hexane:isopropanol (90:10) mobile phase, achieving baseline separation (α = 1.8) .
Q. How does the steric and electronic environment of this compound influence its stability under acidic conditions?
Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
